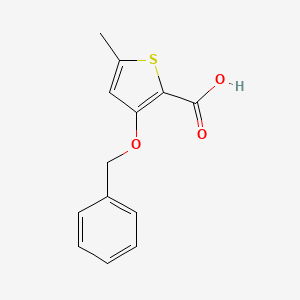

3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-3-phenylmethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-9-7-11(12(17-9)13(14)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAUMELFFSJUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiophene derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a thiophene derivative reacts with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the benzyloxy group is oxidized to form sulfoxides, sulfones, or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the thiophene ring or the benzyloxy group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, benzoic acid derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as an essential intermediate in the synthesis of various thiophene derivatives and heterocyclic compounds. It is utilized in creating more complex molecular structures that can exhibit enhanced biological activities or novel properties .

Synthetic Methodologies

- The synthesis of 3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid typically involves several steps, including benzyloxy group introduction and carboxylic acid functionalization. These methods are crucial for producing the compound in sufficient yield and purity for further study.

Biological Research

Antimicrobial Properties

- Research indicates that derivatives of thiophene-2-carboxylic acids, including this compound, have demonstrated notable antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory and Anticancer Activities

- The compound is being explored as a lead candidate for drug development due to its potential anti-inflammatory and anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation, making them promising candidates for further pharmacological evaluation .

Material Science

Organic Electronics

- This compound is utilized in organic electronics research, particularly in the development of organic semiconductors and conductive polymers. These materials are significant for advancements in flexible electronics and organic light-emitting diodes (OLEDs), which are crucial for modern display technologies .

Novel Material Development

- The compound acts as a building block for creating novel materials with unique properties. Its application in material science extends to sensors and batteries, where conductive polymers derived from this compound can enhance performance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid depends on its specific application and the target molecule. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The benzyloxy group and the thiophene ring can enhance binding affinity and specificity through hydrophobic interactions, hydrogen bonding, and π-π stacking.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate ()

- Key Differences: Incorporates an amino group at position 3 and a 4-benzyloxyphenyl group at position 4. The methyl ester replaces the carboxylic acid.

- Impact: The amino group enables nucleophilic reactions (e.g., amide coupling), unlike the inert benzyloxy group in the target compound. The ester group reduces acidity (pKa ~4–5 vs. ~2–3 for carboxylic acids), altering solubility and bioavailability .

5-Methylthiophene-2-carboxylic Acid ()

- Key Differences : Lacks the benzyloxy group at position 3.

- Lower lipophilicity (logP ~1.5 vs. ~3.0 for the benzyloxy analog) affects membrane permeability . Frequently used as a precursor for protected derivatives (e.g., Boc-protected forms) in peptide-mimetic drug design.

Methyl 3-amino-5-bromothiophene-2-carboxylate ()

- Key Differences: Features a bromine atom at position 5 and an amino group at position 3.

- Impact: Bromine enables Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in the methyl-substituted target compound. The amino group provides a site for further functionalization (e.g., acylation), broadening applications in heterocyclic chemistry .

3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic Acid ()

- Key Differences : Contains a benzofuran-amido group at position 3 and a phenyl substituent at position 5.

- Impact: The benzofuran moiety introduces a rigid, oxygen-containing heterocycle, influencing binding affinity in enzyme inhibition studies.

3-(Benzyloxy)-5-bromopicolinic Acid ()

- Key Differences : Replaces the thiophene ring with a pyridine (picolinic acid) core.

- Impact :

- The pyridine nitrogen enhances acidity (pKa ~1–2) and metal-chelating properties, relevant in catalysis or metallodrug design.

- Bromine at position 5 allows for cross-coupling, similar to bromothiophene derivatives .

Biological Activity

3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O3S. The structure features a thiophene ring substituted with a benzyloxy group and a carboxylic acid, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Benzylation : The thiophene derivative is treated with benzyl bromide in the presence of a base to introduce the benzyloxy group.

- Carboxylation : The resulting compound undergoes carboxylation using carbon dioxide in the presence of a suitable catalyst.

- Purification : The final product is purified through recrystallization or chromatography.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various thiophene derivatives, including this compound. For instance, compounds with similar structures have shown activity against viruses such as the Tobacco Mosaic Virus (TMV) and others, indicating a promising avenue for further research in antiviral applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains, suggesting that modifications to the thiophene core can enhance antibacterial activity .

Study 1: Antiviral Efficacy

A study published in MDPI examined various benzyloxy-substituted thiophenes for their antiviral efficacy against TMV. The results indicated that certain derivatives exhibited significant antiviral activity with EC50 values in the low micromolar range, demonstrating the potential of these compounds in developing antiviral agents .

Study 2: Antimicrobial Screening

In another investigation, researchers screened a series of thiophene derivatives for antimicrobial activity. The results indicated that this compound displayed notable inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

The biological activity of this compound may be attributed to its ability to interact with specific viral proteins or bacterial enzymes. The carboxylic acid group is likely crucial for binding interactions, while the thiophene ring may facilitate membrane penetration or enzyme inhibition.

Q & A

Q. What are the optimized synthetic routes for 3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step protocols, including:

- Benzyloxy group introduction : Protection of hydroxyl groups via benzylation using benzyl bromide and a base (e.g., K₂CO₃) under reflux conditions .

- Thiophene ring functionalization : Methylation at the 5-position using methyl iodide and a palladium catalyst, followed by carboxylation at the 2-position via CO₂ insertion under high-pressure conditions .

- Key considerations : Temperature control (±2°C) during carboxylation and stoichiometric precision (1:1.2 molar ratio for benzylation) to minimize by-products like N-benzyl derivatives .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Primary methods :

- Data conflicts : Discrepancies in melting points (e.g., reported ranges of 155–156°C vs. 160–162°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to confirm crystalline phases .

Q. How should this compound be stored to ensure long-term stability, and what degradation products are observed?

Q. What are common impurities in synthesized batches, and how can they be removed?

- Major impurities :

- Residual benzyl bromide (GC-MS detection, m/z 171) .

- Methylation by-products (e.g., 3-benzyloxy-thiophene isomers).

- Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. What biological activities have been reported for derivatives of this compound, and what mechanisms are proposed?

- Anticancer activity : Derivatives with similar benzyloxy-thiophene scaffolds inhibit Wnt/β-catenin signaling (IC₅₀ = 12–18 μM in HCT116 cells) by disrupting protein-DNA interactions .

- Antimicrobial effects : Carboxylic acid derivatives show moderate activity against S. aureus (MIC = 32 μg/mL) via membrane depolarization assays .

Q. How does structural modification (e.g., substituent position) influence bioactivity in structure-activity relationship (SAR) studies?

Q. What computational methods are effective for predicting the compound’s reactivity or binding modes?

Q. How can contradictory data in literature regarding bioactivity or synthesis yields be reconciled?

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Issues : Exothermic carboxylation steps (ΔT > 30°C) and Pd catalyst cost.

- Solutions :

- Use flow reactors for precise temperature control during CO₂ insertion .

- Recover Pd via ion-exchange resins (≥85% efficiency) .

Q. Are there non-pharmaceutical applications for this compound in materials science or catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.